Transporter Potency: S- vs. R-Enantiomer
In vitro uptake inhibition assays reveal a stark difference in potency between the (S)- and (R)-enantiomers of didesmethylsibutramine at the serotonin transporter (SERT). The (S)-enantiomer has an IC50 of 4,300 nM at SERT, compared to 140 nM for the (R)-enantiomer, representing a 30.7-fold lower potency [1]. Similar trends are observed at the norepinephrine transporter (NET) with IC50 values of 62 nM (S) vs. 13 nM (R), and at the dopamine transporter (DAT) with 12 nM (S) vs. 8.9 nM (R). This quantitative disparity underscores that the (S)-enantiomer contributes minimally to direct transporter inhibition at therapeutic concentrations, positioning it primarily as a metabolic marker and a driver of exposure-dependent pharmacology rather than acute pharmacodynamic effect.
NET: 62 nM vs 13 nM
DAT: 12 nM vs 8.9 nM
| Evidence Dimension | Monoamine Transporter Inhibition (IC50, nM) |
|---|---|
| Target Compound Data | SERT: 4,300 nM; NET: 62 nM; DAT: 12 nM |
| Comparator Or Baseline | (R)-Didesmethylsibutramine: SERT: 140 nM; NET: 13 nM; DAT: 8.9 nM |
| Quantified Difference | SERT: 30.7-fold lower potency; NET: 4.8-fold lower; DAT: 1.3-fold lower |
| Conditions | In vitro uptake inhibition assays using rat brain synaptosomes |
Why This Matters
Researchers requiring a low-activity, high-exposure control or a metabolic tracer must select the (S)-enantiomer specifically; racemic material or the R-enantiomer will confound results with potent transporter blockade.
- [1] Glick SD, Haskew RE, Maisonneuve IM, Carlson JN, Jerussi TP. Enantioselective behavioral effects of sibutramine metabolites. Eur J Pharmacol. 2000;397(1):93-102. doi:10.1016/s0014-2999(00)00216-8. View Source
